Encorafenib Exhibits >15-Fold Longer Target Residence Time on BRAF V600E Than Dabrafenib and Vemurafenib
Encorafenib demonstrates a dissociation half-life (t1/2-diss) from purified BRAF V600E kinase domain of >30 hours, compared to 2 hours for dabrafenib and 0.5 hours for vemurafenib, as measured in cell-free biochemical assays [1]. This prolonged target residence time is functionally validated in A375 melanoma cells, where post-washout pERK EC50 shifts only 2-fold for encorafenib versus 14-fold for dabrafenib and 23-fold for vemurafenib [1]. The slow off-rate translates into sustained pharmacodynamic suppression even after drug clearance from circulation [2].
| Evidence Dimension | Dissociation half-life from BRAF V600E |
|---|---|
| Target Compound Data | >30 hours (encorafenib) |
| Comparator Or Baseline | Dabrafenib: 2 hours; Vemurafenib: 0.5 hours |
| Quantified Difference | >15-fold longer than dabrafenib; >60-fold longer than vemurafenib |
| Conditions | Cell-free biochemical assay using purified BRAF V600E kinase domain |
Why This Matters
Longer target residence time enables once-daily dosing and reduces paradoxical pathway reactivation, directly impacting in vivo efficacy and toxicity profiles.
- [1] Koelblinger P, Thuerigen O, Dummer R. Development of encorafenib for BRAF-mutated advanced melanoma. Current Opinion in Oncology. 2018;30(2):125-133. View Source
- [2] Stuart DD, Li N, Poon DJ, et al. Abstract 3790: Preclinical profile of LGX818: A potent and selective RAF kinase inhibitor. Cancer Research. 2012;72(8 Supplement):3790. View Source
